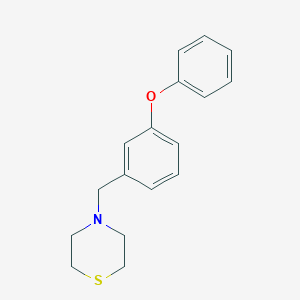
4-(3-phenoxybenzyl)thiomorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-phenoxybenzyl)thiomorpholine, also known as PBTM, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. PBTM is a thiomorpholine derivative that is commonly used as a ligand for various biological targets.
Scientific Research Applications
4-(3-phenoxybenzyl)thiomorpholine has been extensively studied for its potential applications in scientific research. It has been shown to act as a potent ligand for various biological targets, including G protein-coupled receptors (GPCRs), ion channels, and enzymes. This compound has been used as a tool compound to study the structure and function of these targets and to develop new therapeutic agents.
Mechanism of Action
4-(3-phenoxybenzyl)thiomorpholine exerts its biological effects by binding to specific sites on its target proteins. The binding of this compound can induce conformational changes in the protein, leading to altered activity or signaling. The exact mechanism of action of this compound varies depending on the specific target protein.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the target protein. For example, this compound has been shown to activate or inhibit GPCRs, leading to altered cellular signaling pathways. This compound has also been shown to modulate the activity of ion channels, leading to altered ion fluxes across cell membranes. Additionally, this compound has been shown to inhibit the activity of certain enzymes, leading to altered metabolic pathways.
Advantages and Limitations for Lab Experiments
One of the key advantages of 4-(3-phenoxybenzyl)thiomorpholine is its high potency and selectivity for its target proteins. This allows for the precise modulation of specific biological pathways, which can be useful for studying the function of these pathways and developing new therapeutic agents. However, this compound can also have off-target effects, which can complicate the interpretation of experimental results. Additionally, this compound can be difficult to synthesize and purify, which can limit its availability for use in lab experiments.
Future Directions
There are several potential future directions for research on 4-(3-phenoxybenzyl)thiomorpholine. One area of interest is the development of new this compound derivatives with improved potency and selectivity for specific biological targets. Additionally, this compound could be used as a tool compound for studying the structure and function of specific proteins or pathways. Finally, this compound could be used as a starting point for the development of new therapeutic agents for a range of diseases and conditions.
Conclusion:
In conclusion, this compound is a thiomorpholine derivative that has gained significant attention for its potential applications in scientific research. This compound acts as a potent ligand for various biological targets, including GPCRs, ion channels, and enzymes. This compound has a range of biochemical and physiological effects, depending on the target protein. While this compound has several advantages for lab experiments, it also has limitations that must be considered. Overall, this compound has significant potential for future research and development in the field of scientific research.
Synthesis Methods
The synthesis of 4-(3-phenoxybenzyl)thiomorpholine involves the reaction of 3-phenoxybenzyl chloride with thiomorpholine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound as a white crystalline solid. The purity of the compound can be improved by recrystallization from an appropriate solvent.
properties
IUPAC Name |
4-[(3-phenoxyphenyl)methyl]thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-2-6-16(7-3-1)19-17-8-4-5-15(13-17)14-18-9-11-20-12-10-18/h1-8,13H,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFBXWGWIPUUEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5859952.png)
![3-({[(2,4-difluorophenyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5859958.png)

![4-[2-(5-chloro-2-ethoxyphenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5859970.png)



![3-[(2-methoxybenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5860010.png)

![N-(tert-butyl)-3-[(3-pyridinylcarbonyl)hydrazono]butanamide](/img/structure/B5860030.png)

![3-bromo-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5860056.png)
![N'-(4-methylbenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5860059.png)
